
2-(Oxetan-2-yl)acetic acid
Vue d'ensemble
Description
2-(Oxetan-2-yl)acetic acid is an organic compound with the molecular formula C5H8O3 . It is a derivative of oxetane .
Synthesis Analysis
The synthesis of 2-(Oxetan-2-yl)acetic acid and its derivatives often involves the use of trimethyloxosulfonium iodide. By increasing the equivalents of this reagent, the oxetane motif could be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening . Another method involves the use of the sodium anion of an NTs-sulfoximine .Molecular Structure Analysis
The molecular structure of 2-(Oxetan-2-yl)acetic acid consists of a four-membered oxetane ring attached to an acetic acid moiety . The molecular weight of this compound is 116.12 g/mol .Chemical Reactions Analysis
2-(Oxetan-2-yl)acetic acid can undergo various chemical reactions. For instance, it can be used as a reagent and intermediate in organic synthesis .Applications De Recherche Scientifique
Synthesis of New Oxetane Derivatives
The compound “2-(Oxetan-2-yl)acetic acid” plays a crucial role in the synthesis of new oxetane derivatives . These derivatives have been the subject of numerous studies due to their potential applications in various fields of scientific research .
Reactivity Studies
The reactivity of “2-(Oxetan-2-yl)acetic acid” and its derivatives has been extensively studied . Understanding the reactivity of this compound can provide valuable insights into its potential applications in chemical synthesis .
Medicinal Chemistry
Oxetane derivatives, including those derived from “2-(Oxetan-2-yl)acetic acid”, have been studied for their potential applications in medicinal chemistry . These compounds could potentially be used in the development of new drugs .
Material Science
The unique properties of “2-(Oxetan-2-yl)acetic acid” and its derivatives make them interesting candidates for research in material science . They could potentially be used in the development of new materials with unique properties .
Chemical Synthesis
“2-(Oxetan-2-yl)acetic acid” and its derivatives can be used as building blocks in chemical synthesis . They can be used to synthesize a wide range of complex molecules .
Chromatography
The unique properties of “2-(Oxetan-2-yl)acetic acid” and its derivatives could potentially be exploited in chromatography . They could be used as stationary phases or as modifiers in mobile phases .
Analytical Chemistry
“2-(Oxetan-2-yl)acetic acid” and its derivatives could potentially be used in analytical chemistry . They could be used as reagents in chemical analyses or as standards in quantitative analyses .
Life Science Research
The potential biological activity of “2-(Oxetan-2-yl)acetic acid” and its derivatives makes them interesting candidates for research in life sciences . They could potentially be used in the study of biological systems or in the development of new biological assays .
Orientations Futures
Recent research has focused on expanding the scope of oxetanes accessed through various methods to incorporate alkyl substituents that could be further manipulated to access a range of oxetane derivatives . This suggests that 2-(Oxetan-2-yl)acetic acid and its derivatives could have potential applications in the synthesis of new compounds in the future .
Propriétés
IUPAC Name |
2-(oxetan-2-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c6-5(7)3-4-1-2-8-4/h4H,1-3H2,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLIAYSELVGSAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC1CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501319057 | |
| Record name | 2-Oxetaneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501319057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Oxetan-2-yl)acetic acid | |
CAS RN |
1416271-20-9 | |
| Record name | 2-Oxetaneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1416271-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Oxetaneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501319057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




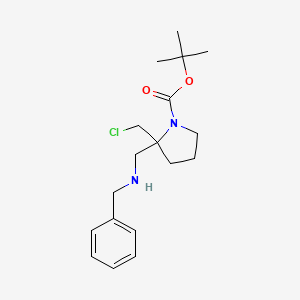




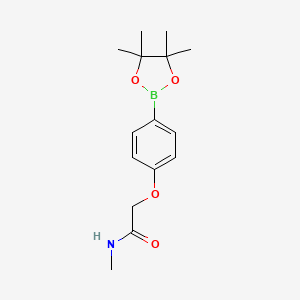
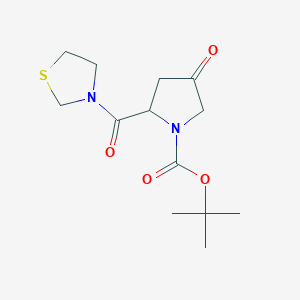
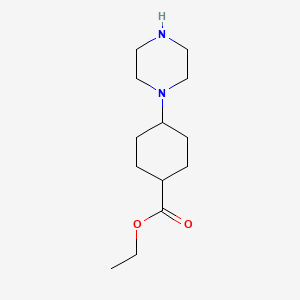
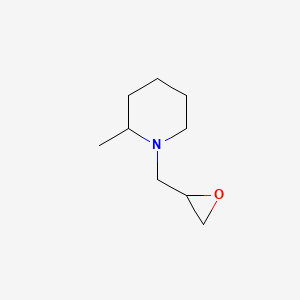
![(3aR,7aR)-rel-tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B3102250.png)
![(3aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B3102254.png)

